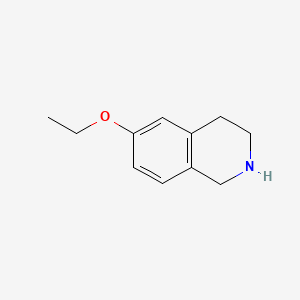

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline

概要

説明

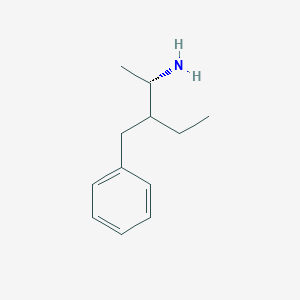

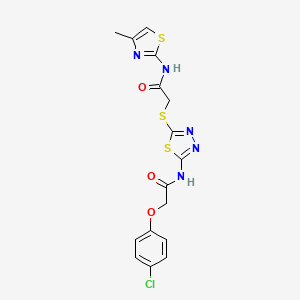

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 177.25 . It is a liquid at room temperature .

Molecular Structure Analysis

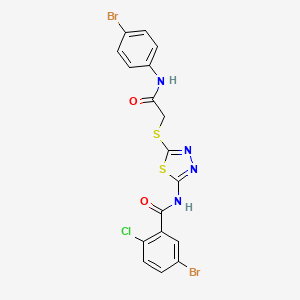

The InChI code for 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is1S/C11H15NO/c1-2-13-11-4-3-10-8-12-6-5-9 (10)7-11/h3-4,7,12H,2,5-6,8H2,1H3 . This indicates the presence of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom in the molecule. Physical And Chemical Properties Analysis

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is a liquid at room temperature .科学的研究の応用

Pharmacological Properties and Toxicity

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline exhibits unique pharmacological characteristics. In a study, the toxicity and pharmacological effects of various 2-alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides, including those with 6-ethoxy substituents, were explored. The research revealed that the length of the 2-alkyl chain influences the toxicity, with longer chains indicating higher toxicity levels. The compounds with 6-ethoxy substituents demonstrated biphasic depressor-pressor actions, predominantly exhibiting depressor effects at large doses. Additionally, the study highlighted that these compounds have effects on blood pressure, smooth muscle, and the respiratory system (Hjort et al., 1942).

Crystal Structure and Molecular Conformation

Crystallographic Studies

The crystal structure of 6-ethoxy-1,2,3,4-tetrahydroisoquinoline was investigated to understand its molecular conformation. The study indicated a distinct conformation of the tetrahydropyridine ring, differing significantly from similar compounds. This structural analysis is crucial for comprehending the compound's interactions and behaviors in various applications (Rybakov et al., 2004).

Synthesis and Chemical Reactions

Dynamic Kinetic Resolution in Synthesis

A study presented an efficient dynamic kinetic resolution method for synthesizing enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which are useful in creating modulators of nuclear receptors. The process involved the use of Candida antarctica lipase B for catalyzing the dynamic kinetic hydrolysis, demonstrating the utility of 6-ethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in complex organic syntheses (Forró et al., 2016).

Miscellaneous Applications and Studies

Antioxidant Applications in Animal Feed

Ethoxyquin, a derivative of 6-ethoxy-1,2,3,4-tetrahydroisoquinoline, is commonly used as an antioxidant in animal feed to protect against lipid peroxidation. While its use is restricted in food for human consumption, it's extensively applied in feed for farmed fish, poultry, and other animals. Studies have been conducted to assess its safety, considering both its beneficial antioxidative properties and the potential harmful effects observed in animals and humans exposed to it (Blaszczyk et al., 2013).

Safety And Hazards

将来の方向性

Given the biological activities of 1,2,3,4-tetrahydroisoquinolines, there is considerable interest in the scientific community towards the synthesis of its derivatives, including 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline . Future research may focus on developing new and environmentally friendly methods for the synthesis of these compounds .

特性

IUPAC Name |

6-ethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-13-11-4-3-10-8-12-6-5-9(10)7-11/h3-4,7,12H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHBHXZLVGXOTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(CNCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2544468.png)

![2-Chloro-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B2544471.png)

![5-Methyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544481.png)

![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3,7-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B2544490.png)